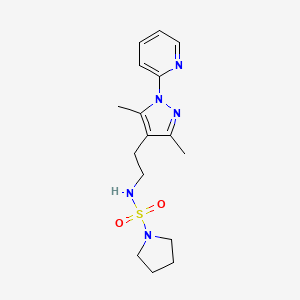![molecular formula C24H20ClN3O2S B2744729 (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone CAS No. 922624-96-2](/img/structure/B2744729.png)
(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone, also known as CBTPM, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. CBTPM is known for its potential therapeutic properties and has been extensively studied for its various applications in scientific research.
Scientific Research Applications
Synthesis and Characterization
This compound, along with its derivatives, is synthesized through various chemical reactions involving 2-amino substituted benzothiazoles and chloropyridine carboxylic acids, among other starting materials. These processes involve condensation, nucleophilic substitution, and cyclization reactions, yielding compounds characterized by elemental analysis and spectral studies, including IR, 1H NMR, and Mass spectra (Patel, Agravat, & Shaikh, 2011).
Antimicrobial and Antibacterial Activities
Several studies have highlighted the antimicrobial and antibacterial potential of this compound and its derivatives. They exhibit variable and modest activity against strains of bacteria and fungi, indicating their potential as novel agents in combating microbial infections. This antimicrobial activity is evaluated through in vitro testing, suggesting the importance of the structural framework of the compound in determining its effectiveness against various microorganisms (Patel, Agravat, & Shaikh, 2011).
Antiviral Activity
The synthesis of derivatives of this compound involves steps that ultimately evaluate their potential against viruses like the tobacco mosaic virus. This suggests a broader scope of biological activity, highlighting the importance of structural modifications in enhancing biological effectiveness against viral pathogens (Chen et al., 2010).
Molecular Docking and Theoretical Studies
Advanced computational studies, including density functional theory (DFT) calculations and molecular docking, are employed to understand the structural and electronic properties of these compounds. These studies aid in elucidating the interaction mechanisms with biological targets, providing insights into their antibacterial activity and contributing to the design of more potent derivatives (Shahana & Yardily, 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitCyclooxygenase (COX) enzymes , which play a crucial role in the inflammatory response.
Mode of Action
The compound likely interacts with its targets by binding to the active site of the COX enzymes, thereby inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the formation of prostaglandins from arachidonic acid . This results in a decrease in inflammation, as prostaglandins are responsible for promoting inflammation, pain, and fever.
Result of Action
The inhibition of COX enzymes and subsequent reduction in prostaglandin production can lead to a decrease in inflammation and pain . This makes the compound potentially useful in the treatment of conditions characterized by inflammation and pain.
properties
IUPAC Name |
[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-phenoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O2S/c25-17-10-11-20-22(16-17)31-24(26-20)28-14-12-27(13-15-28)23(29)19-8-4-5-9-21(19)30-18-6-2-1-3-7-18/h1-11,16H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJGZEBRKFVECM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=CC=CC=C4OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-((1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B2744648.png)

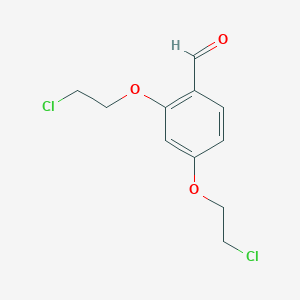
![3-fluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methoxybenzamide](/img/structure/B2744652.png)
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(2-phenylacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2744654.png)
![(E)-(1-{4-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-amido]phenyl}ethylidene)amino 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B2744657.png)
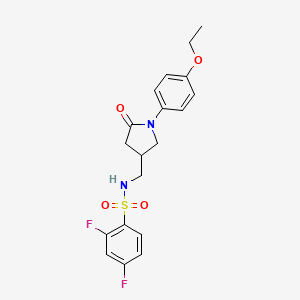
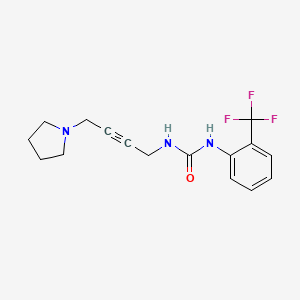
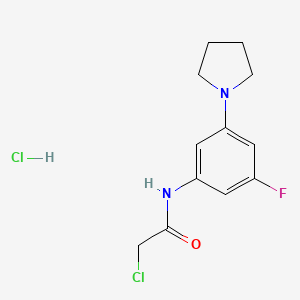

![1-[4-(6-Bromo-3-fluoropyridine-2-carbonyl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B2744665.png)
![4-bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(diethylamino)-3(2H)-pyridazinone](/img/structure/B2744666.png)
